2-Hydroxy-3-methoxybenzamide

Vue d'ensemble

Description

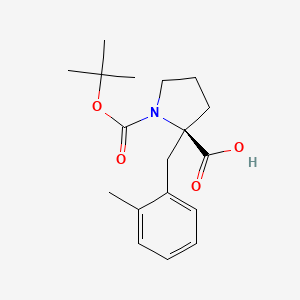

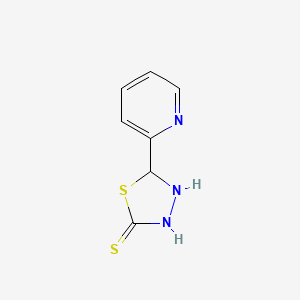

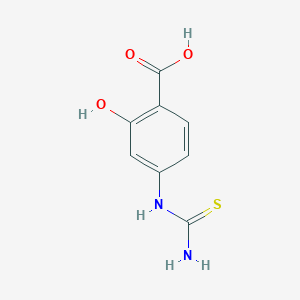

2-Hydroxy-3-methoxybenzamide is a compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is stored under nitrogen at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9NO3/c1-12-6-4-2-3-5 (7 (6)10)8 (9)11/h2-4,10H,1H3, (H2,9,11) . This indicates that the compound has a benzene ring with hydroxy and methoxy substituents, as well as an amide group. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Antibacterial Agent Synthesis

2-Hydroxy-3-methoxybenzamide serves as a core structure for synthesizing potent inhibitors of the bacterial cell division protein FtsZ, a critical target for developing new antibacterial agents. Modifications of this compound have led to the discovery of antistaphylococcal compounds with improved pharmaceutical properties, indicating its potential in creating effective treatments against bacterial infections, especially those caused by Staphylococcus species (Haydon et al., 2010).

Structural Analysis and Molecular Interactions

The compound's structural analysis through gas-phase electron diffraction and theoretical calculations has provided insights into its molecular geometry and the influence of intramolecular hydrogen bonding. This understanding is crucial for designing drugs with desired pharmacokinetic and pharmacodynamic properties (Aarset et al., 2013).

Catalysis and Chemical Synthesis

This compound derivatives have been explored in catalytic processes, such as the Rh(III)-catalyzed olefination of N-methoxybenzamides, demonstrating the compound's versatility in facilitating chemical transformations. This application is pivotal for synthesizing complex organic molecules, highlighting its role in advancing chemical synthesis and drug development (Rakshit et al., 2011).

Endocrine Disruption Studies

Studies on similar phenolic compounds, like hydroxy-4-methoxybenzophenone (BP-3), have raised concerns about their impact on endocrine systems, leading to investigations into their reproductive toxicity. Although directly related research on this compound is limited, these studies underscore the importance of evaluating the environmental and health impacts of chemically related compounds (Ghazipura et al., 2017).

Molecular Structure and Interaction Modeling

The compound's molecular structure has been characterized, revealing the effects of intermolecular interactions on its geometry. Such research aids in the understanding of how molecular conformations influence biological activity and drug efficacy, providing a foundation for rational drug design (Karabulut et al., 2014).

Novel Antibacterial Agents

The synthesis of 1H-1,2,3-triazole-containing analogues of this compound has unveiled a new class of potent antibacterial agents. These findings highlight the compound's role in the development of innovative treatments for bacterial infections, showcasing its potential in addressing antibiotic resistance (Bi et al., 2018).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion and inhalation . Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling this compound .

Mécanisme D'action

Target of Action

2-Hydroxy-3-methoxybenzamide, a derivative of benzamides , primarily targets the Poly [ADP-ribose] polymerase 1 (PARP-1) in humans . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

It is known that it interacts with its target, parp-1, and potentially inhibits its activity . This interaction and subsequent inhibition can lead to changes in the cellular processes that PARP-1 is involved in, such as DNA repair and cell death .

Biochemical Pathways

This compound may affect the Hedgehog (Hh) signaling pathway . The Hh pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Aberrant Hh signaling is implicated in the development of a variety of cancers . By inhibiting this pathway, this compound could potentially have anti-cancer effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with PARP-1 and its potential effect on the Hh signaling pathway . By inhibiting PARP-1, it could potentially influence DNA repair processes and programmed cell death . Its potential effect on the Hh pathway could also have implications for cell growth and differentiation .

Analyse Biochimique

Biochemical Properties

It is known that benzamides, the class of compounds to which 2-Hydroxy-3-methoxybenzamide belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative .

Cellular Effects

A study on a similar compound, 2-Hydroxy-3-methoxybenzoic acid, showed that it attenuated mast cell-mediated allergic reactions in mice . This suggests that this compound may also have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzamides can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity

Metabolic Pathways

It is known that benzamides can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Subcellular Localization

It is known that benzamides can interact with various cellular components, potentially influencing their activity or function .

Propriétés

IUPAC Name |

2-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIPILRTESRLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368856 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-04-2 | |

| Record name | 2-hydroxy-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)

![4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol](/img/structure/B1607514.png)

![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)